REACTION_CXSMILES
|
C1(CC[CH:9]([OH:11])C)C=CC=CC=1.[CH2:12]1[CH:17]2C3[NH+:20]([O-:21])[CH:15]([CH2:16]2)[CH2:14][CH:13]1C3.C(O)(=[O:24])C.CC(OC(/N=N/C(OC(C)C)=O)=O)C.C(=O)([O-])[O-].[Na+].[Na+]>ClCCl>[N+:20]([C:15]1[CH:14]=[CH:13][C:12]([CH2:9][OH:11])=[CH:17][CH:16]=1)([O-:21])=[O:24] |f:4.5.6|
|
Name
|
|
Quantity
|
97.7 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCC(C)O
|
Name
|
Nor-AZADO
|
Quantity
|
0.9 mg
|
Type
|
reactant
|
Smiles
|
C1C2CC3CC1C(C2)[NH+]3[O-]
|
Name
|
|
Quantity
|
37 μL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
128 μL
|
Type
|
reactant
|
Smiles
|
CC(C)OC(=O)/N=N/C(=O)OC(C)C
|
Name
|
|
Quantity
|
0.65 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 8 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography
|
Type
|
CUSTOM
|
Details
|
to obtain
|
Type
|
CUSTOM
|
Details
|
the objective compound (95.1 mg; yield, 99%)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |